molecular formula C24H18N2O2S B2377329 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 313683-72-6

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2377329
CAS No.: 313683-72-6
M. Wt: 398.48
InChI Key: MEZUSNFAOVKWBF-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole ring.

    Biology: It can be used as a probe to study biological pathways and interactions involving thiazole-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the acetyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include acetylation and amidation reactions to introduce the acetyl and benzamide functionalities, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce an alcohol derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the acetyl and benzamide groups, along with the diphenyl substitution on the thiazole ring, can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16(27)17-12-14-20(15-13-17)23(28)26-24-25-21(18-8-4-2-5-9-18)22(29-24)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZUSNFAOVKWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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